Cas no 2387564-90-9 (tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate)

Tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate is a chiral indole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a methoxycarbonyl-substituted aminoethyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group ensures selective deprotection under mild acidic conditions, while the (S)-configured amino acid moiety enhances stereochemical control in peptide coupling reactions. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, including the synthesis of protease inhibitors and other therapeutic agents. The methoxy ester functionality further allows for selective modifications, broadening its utility in complex molecular architectures.
tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate structure
2387564-90-9 structure
Product Name:tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate
CAS No:2387564-90-9
MF:C17H22N2O4
MW:318.367584705353
CID:5304030
Update Time:2025-05-22

tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-6-propanoic acid, α-amino-1-[(1,1-dimethylethoxy)carbonyl]-, methyl ester, (αS)-
    • tert-Butyl (S)-6-(2-amino-3-methoxy-3-oxopropyl)-1H-indole-1-carboxylate
    • tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate
    • Inchi: 1S/C17H22N2O4/c1-17(2,3)23-16(21)19-8-7-12-6-5-11(10-14(12)19)9-13(18)15(20)22-4/h5-8,10,13H,9,18H2,1-4H3/t13-/m0/s1
    • InChI Key: LAQZUKLDCXNFEU-ZDUSSCGKSA-N
    • SMILES: O(C(N1C=CC2C=CC(=CC1=2)C[C@@H](C(=O)OC)N)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 446
  • XLogP3: 2.5
  • Topological Polar Surface Area: 83.6

tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBI0005-1G
tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate
2387564-90-9 95%
1g
¥ 528.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBI0005-1g
tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate
2387564-90-9 95%
1g
¥527.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBI0005-1.0g
tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate
2387564-90-9 95%
1.0g
¥527.0000 2024-08-03

Additional information on tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate

Comprehensive Guide to tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate (CAS No. 2387564-90-9)

tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate (CAS 2387564-90-9) is a specialized indole derivative widely used in pharmaceutical research and organic synthesis. This compound has gained significant attention due to its unique structural features, which make it valuable for developing novel drug candidates. Researchers are particularly interested in its chiral center and ester-protected amino acid moiety, which play crucial roles in medicinal chemistry applications.

The growing demand for indole-based building blocks in drug discovery has positioned tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate as an important intermediate. Recent trends in pharmaceutical development show increased interest in small molecule therapeutics targeting neurological disorders and metabolic diseases, where this compound shows potential. Its Boc-protected amine group offers excellent stability during synthetic transformations while allowing for selective deprotection when needed.

From a chemical perspective, CAS 2387564-90-9 combines several functional groups that enable diverse synthetic modifications. The tert-butyl carbamate (Boc) protecting group provides excellent stability under various reaction conditions, while the methyl ester functionality offers flexibility for further transformations. The (2S)-configuration at the amino acid center makes this compound particularly valuable for creating enantiomerically pure pharmaceutical ingredients, addressing the growing industry focus on chiral drug development.

The synthesis of tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate typically involves multi-step organic transformations starting from commercially available indole precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting current industry priorities. Researchers have developed efficient routes that maintain the stereochemical integrity of the (2S)-amino acid moiety while achieving high overall yields.

In pharmaceutical applications, this compound serves as a key intermediate for developing protein kinase inhibitors and GPCR modulators. The indole scaffold is particularly prevalent in drugs targeting central nervous system disorders, and the additional functional groups in 2387564-90-9 allow for precise structural modifications. Recent publications highlight its use in creating potential therapeutics for neurodegenerative conditions, aligning with current research trends in neuropharmacology.

The market for specialized pharmaceutical intermediates like tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate has grown significantly in recent years. Factors driving this growth include increased R&D spending in the pharmaceutical sector and the demand for more complex drug molecules. Quality control standards for such intermediates have become more stringent, with emphasis on chiral purity and residual solvent levels to meet regulatory requirements.

Storage and handling of CAS 2387564-90-9 require standard laboratory precautions for sensitive organic compounds. The material is typically stored at controlled temperatures to maintain stability, with special attention to moisture sensitivity due to the carbamate protecting group. Proper handling procedures ensure the compound's integrity for research applications while maintaining safety standards.

Analytical characterization of tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate involves advanced techniques including HPLC, NMR spectroscopy, and mass spectrometry. These methods verify the compound's identity, purity, and stereochemical configuration - critical parameters for pharmaceutical applications. Recent advances in analytical technology have improved the detection limits for potential impurities, supporting the development of higher quality materials.

Future research directions for this compound include exploring its potential in bioconjugation chemistry and prodrug development. The presence of both protected amine and ester functionalities makes 2387564-90-9 particularly suitable for creating targeted drug delivery systems. These applications align with current pharmaceutical industry trends toward personalized medicine and improved drug targeting.

For researchers sourcing tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate, it's essential to verify suppliers' quality control processes and analytical documentation. The compound's stereochemical purity and overall quality can significantly impact research outcomes, especially in medicinal chemistry programs. Reputable suppliers typically provide comprehensive characterization data and batch-specific certificates of analysis.

Environmental considerations in the production and use of CAS 2387564-90-9 follow standard pharmaceutical industry practices for organic compounds. The development of more sustainable synthetic routes remains an active area of research, with focus on reducing organic solvent use and improving energy efficiency. These efforts respond to growing demands for green chemistry approaches in fine chemical synthesis.

The scientific literature contains numerous references to applications of indole derivatives similar to tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate. Recent publications highlight their use in developing novel antiviral agents and anti-inflammatory compounds, reflecting current global health priorities. The structural versatility of this scaffold continues to make it valuable across multiple therapeutic areas.

In conclusion, tert-butyl 6-[(2S)-2-amino-3-methoxy-3-oxo-propyl]indole-1-carboxylate (CAS 2387564-90-9) represents an important building block in modern medicinal chemistry. Its unique combination of functional groups and stereochemical features supports the development of innovative pharmaceutical compounds. As research into targeted therapies and precision medicine advances, the demand for such specialized intermediates is expected to grow, driving further innovation in their synthesis and application.

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